molecular formula C14H8Cl2O4 B1169989 4-{[(2,4-Dichlorophenyl)carbonyl]oxy}

4-{[(2,4-Dichlorophenyl)carbonyl]oxy}

Cat. No.: B1169989
M. Wt: 311.114
InChI Key: FBVPGOXFJQCJLW-UHFFFAOYSA-N
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Description

4-{[(2,4-Dichlorophenyl)carbonyl]oxy} is an organochlorine compound characterized by a 2,4-dichlorophenyl group linked to a carbonyloxy (-O-CO-O-) functional group. This structure confers unique reactivity and physicochemical properties, making it relevant in synthetic chemistry, particularly as a protecting group or intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing chlorine substituents enhance stability and influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in crystal engineering and molecular recognition .

Properties

Molecular Formula

C14H8Cl2O4

Molecular Weight

311.114

IUPAC Name

4-(2,4-dichlorobenzoyl)oxybenzoic acid

InChI

InChI=1S/C14H8Cl2O4/c15-9-3-6-11(12(16)7-9)14(19)20-10-4-1-8(2-5-10)13(17)18/h1-7H,(H,17,18)

InChI Key

FBVPGOXFJQCJLW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

[(2,4-Dichlorophenyl)methoxy]carbonyl (2-4DCZ)
  • Structure : Contains a methoxycarbonyl (-O-CO-OCH3) group instead of the carbonyloxy (-O-CO-O-) group.
  • Key Differences : The methoxy substituent in 2-4DCZ reduces electrophilicity compared to 4-{[(2,4-Dichlorophenyl)carbonyl]oxy}, making it less reactive in nucleophilic substitution reactions. This difference is critical in peptide synthesis, where 2-4DCZ serves as a temporary blocking group .
  • Applications : Used in solid-phase peptide synthesis for amine protection due to its moderate stability under acidic conditions.
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid
  • Structure: Features a carbamoyl (-NH-CO-) group linked to a butanoic acid chain.
  • Key Differences: The carbamoyl group enables hydrogen bonding via the NH moiety, enhancing crystal lattice stability. This contrasts with the carbonyloxy group, which relies on weaker dipole interactions. The butanoic acid tail also introduces acidity (pKa ~4.5), broadening its utility in pH-sensitive drug formulations .
N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-Yl]Methyl}Amine Derivatives
  • Structure : Incorporates a 1,3,4-oxadiazole ring fused to the dichlorophenyl group.
  • Key Differences : The oxadiazole ring introduces aromaticity and planar geometry, enhancing DNA intercalation capabilities. This structural feature is absent in 4-{[(2,4-Dichlorophenyl)carbonyl]oxy}, limiting the latter’s direct anticancer activity .
  • Applications : Demonstrated IC50 values as low as 2.46 µg/mL against Hep-G2 liver cancer cells, highlighting superior bioactivity compared to the carbonyloxy analog .

Industrial and Pharmaceutical Relevance

  • Agrochemicals : Compounds like cyclanilide (CAS 113136-77-9) share the dichlorophenyl motif but employ cyclopropanecarboxylic acid for herbicidal activity. The carbonyloxy group in 4-{[(2,4-Dichlorophenyl)carbonyl]oxy} lacks the cyclopropane ring’s strain, reducing its herbicidal potency but improving hydrolytic stability .
  • Pharmaceutical Impurities : Miconazole-related compounds (e.g., Related Compound I, CAS 46503-52-0) highlight the role of dichlorophenyl groups in antifungal activity. However, the imidazole ring in miconazole derivatives is essential for targeting cytochrome P450, a feature absent in the carbonyloxy analog .

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